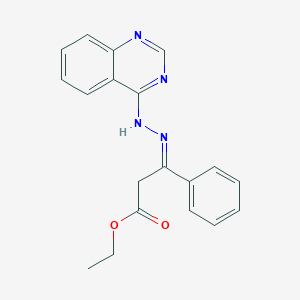
ethyl (3E)-3-phenyl-3-(quinazolin-4-ylhydrazinylidene)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-3-(4-quinazolinylhydrazinylidene)propanoic acid ethyl ester is a member of quinazolines.
Applications De Recherche Scientifique
Synthesis and Antineoplastic Properties Ethyl (3E)-3-phenyl-3-(quinazolin-4-ylhydrazinylidene)propanoate has been explored for its role in the synthesis of various quinazolinone derivatives, which have shown potential antineoplastic (anti-cancer) properties. One study reported the synthesis of 3-substituted 5,5-dimethylbenzo[h]quinazolin-4(3H)-ones, which were found to have antineoplastic properties upon evaluation (Markosyan et al., 2014).
Synthesis of Analgesic and Anti-inflammatory Agents Research has also delved into the synthesis of quinazolinone derivatives for potential use as analgesic and anti-inflammatory agents. For example, a study focused on synthesizing a series of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones, investigating their analgesic, anti-inflammatory, and ulcerogenic index activities (Alagarsamy et al., 2008).
Anti-Monoamine Oxidase Properties Another area of interest is the investigation of the compounds' effects on brain monoamine oxidase (MAO) activity. Research involving the synthesis of various quinazolinone derivatives has examined their impact on MAO, with some compounds demonstrating the ability to inhibit 5-HT deamination, indicating potential for therapeutic applications (Markosyan et al., 2008).
Corrosion Inhibition Outside of biomedical applications, this compound derivatives have been studied for their role in corrosion inhibition. For instance, certain quinazolin-4(3H)-one derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic conditions, providing a new approach in corrosion prevention (Chen et al., 2021).
Propriétés
Formule moléculaire |
C19H18N4O2 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
ethyl (3E)-3-phenyl-3-(quinazolin-4-ylhydrazinylidene)propanoate |
InChI |
InChI=1S/C19H18N4O2/c1-2-25-18(24)12-17(14-8-4-3-5-9-14)22-23-19-15-10-6-7-11-16(15)20-13-21-19/h3-11,13H,2,12H2,1H3,(H,20,21,23)/b22-17+ |
Clé InChI |
LUPPDGTURPREON-OQKWZONESA-N |
SMILES isomérique |
CCOC(=O)C/C(=N\NC1=NC=NC2=CC=CC=C21)/C3=CC=CC=C3 |
SMILES |
CCOC(=O)CC(=NNC1=NC=NC2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)CC(=NNC1=NC=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,7S,10R,11R)-10-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B1240793.png)

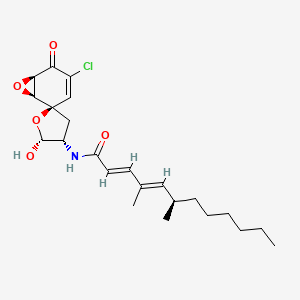
![[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate](/img/structure/B1240800.png)

![N-[(3R)-3-(Decanoyloxy)myristoyl]-O-[2-[[(3R)-3-(decanoyloxy)myristoyl]amino]-3-O-[(3R)-3-(decanoyloxy)myristoyl]-4-O-phosphono-2-deoxy-beta-D-glucopyranosyl]-L-serine](/img/structure/B1240802.png)
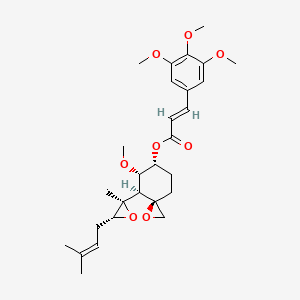
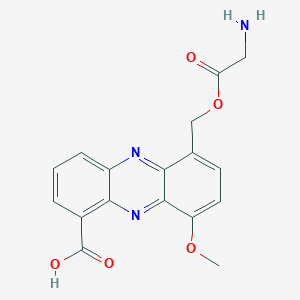
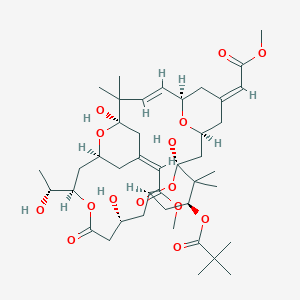

![3-(Diphenylmethylene)-1-[4-(4-phenyl-1-piperazinyl)butyl]pyrrolidine-2,5-dione](/img/structure/B1240812.png)

![(1-Allyl-1H-benzoimidazol-2-yl)-benzo[1,3]dioxol-5-ylmethylene-amine](/img/structure/B1240817.png)
